1-(3-Methylthiophen-2-yl)propane-1,2-dione
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Overview
Description
1-(3-Methylthiophen-2-yl)propane-1,2-dione is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 1-(3-Methylthiophen-2-yl)propane-1,2-dione typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the propane-1,2-dione moiety. One common method involves the use of acylation reactions where 3-methylthiophene is reacted with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(3-Methylthiophen-2-yl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)propane-1,2-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticonvulsant and antinociceptive agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of other thiophene-based compounds with applications in corrosion inhibition and other industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)propane-1,2-dione involves its interaction with molecular targets such as voltage-gated sodium and calcium channels. These interactions can modulate the activity of these channels, leading to anticonvulsant and antinociceptive effects . The compound may also interact with GABA transporters, contributing to its pharmacological activity .
Comparison with Similar Compounds
1-(3-Methylthiophen-2-yl)propane-1,2-dione can be compared with other thiophene derivatives such as:
Tiagabine: A compound with a bis(3-methylthiophen-2-yl)methane fragment known for its anticonvulsant activity.
Ethosuximide: A well-known antiepileptic drug with a pyrrolidine-2,5-dione core.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
These compounds share structural similarities but differ in their specific pharmacological activities and applications.
Properties
CAS No. |
59020-82-5 |
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Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C8H8O2S/c1-5-3-4-11-8(5)7(10)6(2)9/h3-4H,1-2H3 |
InChI Key |
OWGWTASOVFXVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C(=O)C |
Origin of Product |
United States |
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